

Application Notes and Protocols for dTRIM24

Treatment of MOLM-13 Cells

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Compound of Interest

Compound Name: dTRIM24

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These application notes provide a comprehensive overview of the effects and mechanisms of **dTRIM24**, a proteolysis-targeting chimera (PROTAC), on the human acute myeloid leukemia (AML) cell line MOLM-13. Detailed protocols for key experiments are included to facilitate the study of this targeted protein degrader in a research setting.

dTRIM24 is a heterobifunctional molecule designed to induce the degradation of the transcriptional regulator TRIM24. It achieves this by simultaneously binding to the bromodomain of TRIM24 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TRIM24. In MOLM-13 cells, which are dependent on TRIM24, its degradation leads to significant anti-proliferative effects and apoptosis.^{[1][2]}

Data Presentation

Table 1: Effects of dTRIM24 on MOLM-13 Cell Proliferation and Protein Levels

Parameter	Treatment	Concentration	Time	Result	Reference
TRIM24 Degradation	dTRIM24	2.5 μ M	4, 8, 12, 24 hours	Time-dependent degradation of TRIM24	[3][4]
dTRIM24	Indicated concentrations	24 hours	Dose-dependent degradation of TRIM24	[3][4]	
Cell Growth	dTRIM24	5 μ M	7 days	Suppressed cell growth compared to control	[1][4]
Apoptosis	dTRIM24	Not specified	48 hours	Induction of apoptosis, indicated by PARP cleavage	[1][4]

Experimental Protocols

MOLM-13 Cell Culture

- Cell Line: MOLM-13 (human acute myeloid leukemia)
- Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Split cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

dTRIM24 Treatment

- Prepare a stock solution of **dTRIM24** in DMSO.
- Seed MOLM-13 cells at the desired density in fresh growth medium.
- Add the appropriate volume of **dTRIM24** stock solution to achieve the final desired concentration (e.g., 2.5 μ M or 5 μ M).[\[1\]](#)[\[3\]](#)[\[4\]](#)
- For control samples, add an equivalent volume of DMSO.
- Incubate the cells for the desired time period as specified in the experimental protocols below.

Western Blotting for TRIM24 Degradation and PARP Cleavage

This protocol is used to assess the levels of specific proteins, such as TRIM24 to confirm degradation and cleaved PARP as a marker of apoptosis.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Cell Lysis:
 - Treat MOLM-13 cells with **dTRIM24** (e.g., 2.5 μ M) for various time points (e.g., 4, 8, 12, 24 hours) or with different concentrations for a fixed time (e.g., 24 hours).[\[3\]](#)[\[4\]](#)
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against TRIM24, PARP, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities and normalize to the loading control.[\[3\]](#)[\[4\]](#)

Cell Proliferation Assay

This assay measures the effect of **dTRIM24** on the growth of MOLM-13 cells over time.[\[1\]](#)[\[4\]](#)

- Seed MOLM-13 cells in a multi-well plate at a low density (e.g., 5×10^4 cells/mL).
- Treat the cells with **dTRIM24** (e.g., 5 μ M) or DMSO control.[\[1\]](#)[\[4\]](#)
- At various time points (e.g., daily for 7 days), count the number of viable cells using a cell counter or a viability assay (e.g., CellTiter-Glo).
- Plot the cell number or viability against time to generate a growth curve.

RNA Sequencing (RNA-seq)

This protocol is for analyzing the global transcriptional changes in MOLM-13 cells following **dTRIM24** treatment.[\[1\]](#)

- Cell Treatment and RNA Isolation:
 - Treat MOLM-13 cells (5×10^5 cells) with **dTRIM24** (e.g., 2.5 μ M) or DMSO for 24 or 48 hours.[\[1\]](#)

- Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy kit, Qiagen).
[1]
- Library Preparation and Sequencing:
 - Assess RNA quality and quantity.
 - Prepare sequencing libraries from the isolated RNA using a stranded mRNA prep kit (e.g., Illumina). [1]
 - Perform sequencing using a platform like the Illumina NextSeq 500. [1]
- Data Analysis:
 - Align the sequencing reads to a reference genome (e.g., Hg19). [1]
 - Perform differential gene expression analysis to identify genes that are up- or down-regulated upon **dTRIM24** treatment.
 - Functional annotation and pathway analysis of differentially expressed genes can reveal the biological processes affected by TRIM24 degradation. [1]

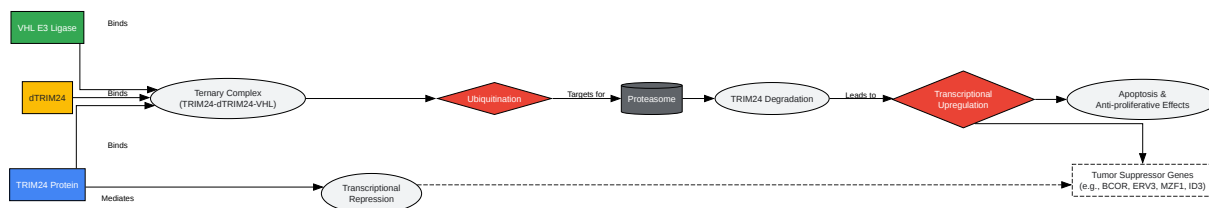
Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where TRIM24 is bound and how this is affected by **dTRIM24**. [1]

- Cell Treatment and Cross-linking:
 - Treat MOLM-13 cells with **dTRIM24** (e.g., 2.5 μ M) or a control compound for 24 hours. [1]
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
 - Quench the cross-linking reaction with glycine.
- Chromatin Preparation:
 - Harvest and lyse the cells to isolate nuclei.

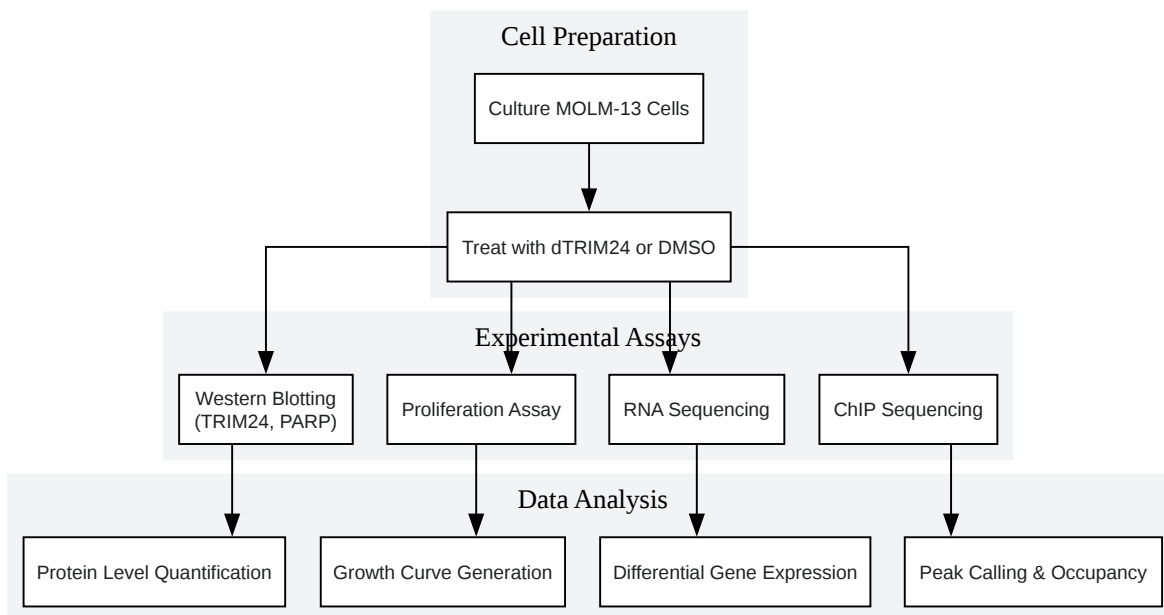
- Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
- Immunoprecipitation:
 - Incubate the sheared chromatin with an antibody against TRIM24 overnight at 4°C.
 - Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
 - Wash the beads to remove non-specific binding.
- DNA Purification and Sequencing:
 - Reverse the cross-linking and digest the proteins.
 - Purify the immunoprecipitated DNA.
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Align the sequencing reads to a reference genome.
 - Perform peak calling to identify regions of TRIM24 binding.
 - Compare the peak profiles between **dTRIM24**-treated and control samples to determine changes in TRIM24 chromatin occupancy.[\[1\]](#)

Visualizations



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Caption: Mechanism of **dTRIM24**-induced TRIM24 degradation and downstream effects in MOLM-13 cells.



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Caption: General experimental workflow for studying the effects of **dTRIM24** on MOLM-13 cells.

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References

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